molecular formula C15H19N3O B7740799 2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one

Cat. No.: B7740799
M. Wt: 257.33 g/mol
InChI Key: ZVFSYCMRJIAMGZ-UHFFFAOYSA-N
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Description

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a phenylethylamino group and a propyl group

Properties

IUPAC Name

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-6-13-11-14(19)18-15(17-13)16-10-9-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFSYCMRJIAMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenylethylamino Group: The phenylethylamino group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyrimidine intermediate with phenylethylamine.

    Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethylamino or propyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles, solvents like ethanol or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in critical biological processes, thereby modulating cellular functions.

    DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethylamine: A simple phenethylamine derivative with stimulant properties.

    6-propyl-2-thiouracil: A pyrimidine derivative used in the treatment of hyperthyroidism.

    2-phenylethylamine derivatives: Various derivatives with modifications on the phenylethylamine backbone, exhibiting diverse biological activities.

Uniqueness

2-(2-phenylethylamino)-6-propyl-1H-pyrimidin-4-one is unique due to its specific combination of a phenylethylamino group and a propyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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